3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core with substituted aryl groups at positions 1 and 3. Its synthesis typically involves multi-step reactions, such as the condensation of substituted anilines with pyrazoloquinoline precursors, as demonstrated in pyrazolo[4,3-c]quinoline derivative syntheses . The compound’s structural uniqueness arises from the electron-withdrawing 4-chlorophenyl and 2,4-difluorophenyl substituents, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(2,4-difluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF2N3/c23-14-7-5-13(6-8-14)21-17-12-26-19-4-2-1-3-16(19)22(17)28(27-21)20-10-9-15(24)11-18(20)25/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOBLGBSGCVBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=C(C=C(C=C4)F)F)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazolo[4,3-c]quinoline is with a molecular weight of approximately 308.72 g/mol. Its structure features a pyrazoloquinoline core substituted with a 4-chlorophenyl group and a 2,4-difluorophenyl group.
Synthesis
The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves multi-step reactions including cyclization processes. One reported method includes the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds followed by cyclization under acidic conditions. This approach has been optimized to yield high purity products suitable for biological testing .
Antimicrobial Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2 µg/mL to higher concentrations depending on the specific substitutions on the phenyl rings .
Table 1: Antimicrobial Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2a | E. coli | 5 |
| 2b | S. aureus | 10 |
| 2c | K. pneumoniae | 8 |
| 3-(4-Cl)-1-(2,4-F)-pyrazolo[4,3-c]quinoline | P. aeruginosa | 6 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo[4,3-c]quinolines has been evaluated using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound demonstrated significant inhibition of nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent. The mechanism appears to involve the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 2: Anti-inflammatory Activity
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 2a | 0.39 | iNOS Inhibition |
| 2b | 0.45 | COX-2 Inhibition |
| 3-(4-Cl)-1-(2,4-F)-pyrazolo[4,3-c]quinoline | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinolines is heavily influenced by the substituents on the aromatic rings. For instance:
- Electron-donating groups at the para position enhance activity.
- Electron-withdrawing groups can reduce activity but may improve selectivity.
- The presence of halogens such as chlorine and fluorine has been correlated with increased potency against specific targets .
Case Studies
In one study involving various pyrazolo[4,3-c]quinoline derivatives, it was found that structural modifications significantly impacted both antimicrobial and anti-inflammatory activities. For example, the introduction of additional fluorine atoms increased the lipophilicity and consequently the bioavailability of these compounds .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Pyrazoloquinoline Derivatives
The biological and physicochemical profiles of pyrazoloquinolines are highly sensitive to substituent modifications. Key comparisons include:
Key Observations :
Ring Junction Isomerism: Pyrazolo[4,3-c] vs. [3,4-b]Quinolines
The pyrazoloquinoline core’s ring junction ([4,3-c] vs. [3,4-b]) significantly affects molecular geometry and bioactivity:
- Planarity and Solubility: Pyrazolo[4,3-c]quinolines (target compound) exhibit greater planarity than [3,4-b] isomers (e.g., F6), leading to stronger intercalation with DNA or enzymes but lower aqueous solubility .
- Synthetic Accessibility : [3,4-b] derivatives are more commonly synthesized via multicomponent reactions (e.g., using L-proline catalysts), whereas [4,3-c] analogues often require stepwise functionalization .
Anti-Inflammatory Activity:
- The target compound’s structural analogue 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) inhibits NO production in LPS-induced macrophages (IC₅₀ ~ 1.2 µM), comparable to the control drug 1400 W .
Enzyme Inhibition:
- Compound 42 (3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline) inhibits bacterial β-glucuronidase (βG) at neutral pH, mitigating chemotherapy-induced intestinal toxicity . The target’s difluorophenyl group may similarly enhance βG binding via halogen bonds, but this requires experimental validation.
Physicochemical and Thermal Properties
- Molecular Weight: The target compound (C₂₂H₁₂ClF₂N₃; MW ~ 403.8 g/mol) is heavier than simpler derivatives (e.g., 263.27 g/mol for 3-(4-FPh)-pyrazolo[4,3-c]quinoline) .
- Thermal Stability: Pyrazoloquinolines with halogen substituents (e.g., F6, target compound) exhibit higher melting points (>200°C) due to strong intermolecular forces, compared to methoxy or amino derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
